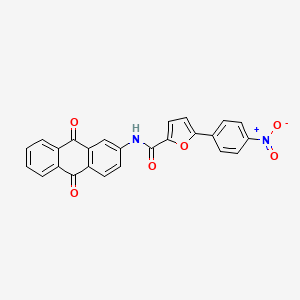![molecular formula C20H15FN2OS B5160283 N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5160283.png)
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide, also known as DACT-FB, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用機序
The mechanism of action of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In the brain, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific research application. In cancer cells, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis, resulting in the inhibition of tumor growth. In the brain, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide has been shown to reduce oxidative stress and inflammation, resulting in neuroprotection. In the immune system, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide has been shown to inhibit the production of pro-inflammatory cytokines, resulting in anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide in lab experiments is its well-established synthesis method, which allows for consistent and reliable production of the compound. Another advantage is its potential for use in a variety of research applications, as discussed above. However, one limitation of using N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide. One direction is to further investigate its anti-tumor effects and potential use as a cancer treatment. Another direction is to investigate its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could explore its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
合成法
The synthesis of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide involves the reaction of 4-fluorobenzoic acid with 1,2-dihydro-5-acenaphthylenamine, followed by the addition of carbon disulfide and subsequent reaction with ammonia. The resulting compound is then purified using column chromatography. This synthesis method has been well-established and has been used in many studies involving N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide.
科学的研究の応用
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide has been shown to have potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide has been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells. In neurobiology, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c21-15-9-6-14(7-10-15)19(24)23-20(25)22-17-11-8-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSRDWSBTUWFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]tryptophanate](/img/structure/B5160206.png)
![5-acetyl-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-thiophenecarboxamide](/img/structure/B5160211.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5160217.png)

![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5160228.png)

![2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5160240.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5160254.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate](/img/structure/B5160259.png)
![N-[2-methoxy-5-(propionylamino)phenyl]benzamide](/img/structure/B5160261.png)
![9-[4-(2-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5160265.png)
![{4-[4-(2-ethoxyphenoxy)butoxy]phenyl}(phenyl)methanone](/img/structure/B5160269.png)
![2-fluoro-N-[(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5160275.png)
